molecular formula C13H12FN3O2 B032528 N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine CAS No. 1263404-74-5

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Cat. No. B032528
M. Wt: 261.25 g/mol
InChI Key: BGRAXSCMDDBKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound which is used in a variety of scientific research applications. It is a derivative of nitrobenzene and is composed of two aromatic rings, a nitro group, and an amine group. This compound has unique properties which make it useful for various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzymes, and in the characterization of proteins.

Scientific Research Applications

  • Synthesis and DNA Interactions : N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has been used in the synthesis of phosphazene derivatives. These compounds show interactions with plasmid DNA, suggesting potential applications in genetic studies or drug development (Tanrıkulu et al., 2019).

  • Cadmium(II) Schiff-base Complexes : The compound has been utilized in the synthesis of Schiff-base macrocyclic complexes involving cadmium. These complexes have potential applications in areas like material science and coordination chemistry (Keypour et al., 2008).

  • Corrosion Inhibition : A study found that derivatives of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine act as corrosion inhibitors for mild steel, indicating applications in industrial processes and materials protection (Singh & Quraishi, 2016).

  • Biological Activity and DFT Studies : This compound is involved in the synthesis of cyclotetraphosphazene, which shows activity against certain bacteria and cancer cell lines. Its interaction with DNA has also been studied, demonstrating potential biomedical applications (Elmas et al., 2020).

  • Hole Transporting Materials in OLEDs : The compound has been used to synthesize polyimides with potential as hole transporting materials in organic light-emitting diodes (OLEDs), highlighting its importance in electronics and display technologies (Iqbal et al., 2016).

  • Thermal Stability and Electrochemical Properties : Studies have shown that polymers derived from N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine possess high thermal stability and electrochemical properties, making them suitable for advanced technological applications (Ghaemy et al., 2012).

  • Antibacterial and Antifungal Activities : Derivatives of this compound have been tested for their antibacterial and antifungal properties, indicating potential uses in medical and pharmaceutical fields (Elmas et al., 2017).

  • Suppression of Inflammatory Responses : A related aromatic diamine compound has been found to suppress nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, which may have implications for treating inflammatory diseases (Shin et al., 2005).

properties

IUPAC Name

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRAXSCMDDBKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602350
Record name N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

CAS RN

1263404-74-5
Record name N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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